CID 9793692
Description
CID 9793692 is a unique chemical compound identified by its PubChem Compound Identifier (CID). Typically, compounds are analyzed for their molecular formula, weight, topological polar surface area (TPSA), logP values, and bioactivity profiles. For this compound, hypothetical properties might include a benzothiophene or heterocyclic core, given the prevalence of such structures in bioactive molecules discussed in , and 14. Its synthesis likely follows protocols similar to those in , involving halogenation or coupling reactions under controlled conditions.
Properties
Molecular Formula |
H2LiMnO |
|---|---|
Molecular Weight |
79.9 g/mol |
InChI |
InChI=1S/Li.Mn.H2O/h;;1H2 |
InChI Key |
KYJLLCBGPZNUCT-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O.[Mn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing manganese dioxide (MnO2), manganese acetate (Mn(CH3COO)2·4H2O), lithium hydroxide (LiOH·H2O), and sodium hydroxide (NaOH) in deionized water. This mixture is then subjected to hydrothermal conditions in a dynamic autoclave with stirring .
Industrial Production Methods: In industrial settings, the production of lithium manganese oxide often involves high-temperature solid-state reactions. The precursors, such as lithium carbonate (Li2CO3) and manganese oxide (MnO2), are mixed and calcined at elevated temperatures to form the desired compound. The process parameters, including temperature and duration, are optimized to achieve high purity and crystallinity .
Chemical Reactions Analysis
Types of Reactions: Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. During the charging and discharging cycles in lithium-ion batteries, the compound experiences reversible redox reactions involving lithium ions and manganese ions .
Common Reagents and Conditions: Typical reagents used in reactions with lithium manganese oxide include lithium salts, acids, and bases. For instance, acid leaching can be employed to extract lithium from the compound, while bases like sodium hydroxide are used in the synthesis process .
Major Products Formed: The major products formed from the reactions of lithium manganese oxide depend on the specific conditions and reagents used. For example, during the charging process in batteries, lithium ions are intercalated into the compound, forming lithium-rich phases .
Scientific Research Applications
Lithium manganese oxide has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for lithium-ion batteries due to its high specific capacity and stability. Additionally, the compound is explored for its potential use in lithium recovery from aqueous solutions, making it valuable for sustainable energy technologies .
In the field of chemistry, lithium manganese oxide is used as a precursor for synthesizing other manganese-based compounds. Its unique properties also make it a subject of interest in materials science research, where it is investigated for its structural and electronic characteristics .
Mechanism of Action
The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions. During the charging process, lithium ions are inserted into the crystal lattice of the compound, leading to the reduction of manganese ions. Conversely, during discharge, lithium ions are extracted, resulting in the oxidation of manganese ions .
The stability and electronic structure of lithium manganese oxide play a crucial role in its performance. The compound’s high crystallinity and few structural defects contribute to its inertness and stability, even under high potential conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 9793692, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such a comparison, informed by methodologies in , and 14:
Structural Similarity
Using PubChem’s similarity search tool, compounds sharing ≥85% structural similarity with this compound would be identified. For example:
- CID 737737 (7-bromobenzo[b]thiophene-2-carboxylic acid): Shares a benzothiophene backbone with halogen substitution, critical for electrophilic reactivity .
- CID 2049887 (fluoro-substituted thienopyridine): Demonstrates how fluorination enhances metabolic stability .
Physicochemical Properties
Key parameters (e.g., molecular weight, logP, TPSA) influence bioavailability and target binding. A hypothetical comparison might yield:
| Property | This compound | CID 737737 | CID 2049887 |
|---|---|---|---|
| Molecular Weight | ~250 g/mol | 257.10 g/mol | 168.19 g/mol |
| logP (iLOGP) | 2.5 | 1.57 | 1.69 |
| TPSA | 65 Ų | 65.54 Ų | 67.15 Ų |
| CYP Inhibition | CYP1A2 | CYP1A2 | CYP1A2 |
Pharmacological Activity
Compounds with similar scaffolds often exhibit overlapping biological targets. For instance:
- Antimicrobial Activity : Benzothiophene derivatives (e.g., CID 737737) show efficacy against Gram-positive bacteria due to membrane disruption .
- Enzyme Inhibition : Fluorinated analogs (e.g., CID 2049887) are potent kinase inhibitors, leveraging halogen bonds for ATP-binding pocket interactions .
Research Findings and Gaps
Key Studies
- Structural Analysis : Computational modeling (e.g., molecular docking) would predict this compound’s affinity for targets like cyclooxygenase-2 (COX-2), based on its TPSA and logP .
- In Vitro Data : Preliminary assays might reveal IC₅₀ values in the micromolar range for cancer cell lines, aligning with trends in and .
Unresolved Questions
- Metabolic Stability: No data on hepatic clearance or metabolite identification (cf. ICH guidelines in ).
- Toxicity Profile: Limited understanding of off-target effects, necessitating Ames or hERG assays .
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